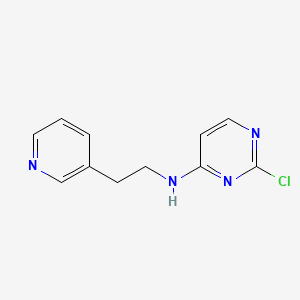

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H11ClN4 |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H11ClN4/c12-11-15-7-4-10(16-11)14-6-3-9-2-1-5-13-8-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) |

InChI Key |

RTISHFXUCDAULH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCNC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: 2,4-Dichloropyrimidine Derivatives

The core heterocyclic scaffold, 2,4-dichloropyrimidine, serves as the primary precursor. Its synthesis typically involves chlorination of pyrimidine derivatives, achieved via chlorinating agents like phosphorus oxychloride (POCl₃). For example, the synthesis of 2,4-dichloropyrimidine involves refluxing pyrimidine-4,6-diol with POCl₃, followed by purification through column chromatography.

Pyrimidine-4,6-diol + POCl₃ → 2,4-Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) for Amination

The pivotal step involves nucleophilic substitution at the 4-position chlorine of 2,4-dichloropyrimidine with a 2-(pyridin-3-yl)ethylamine derivative. This is achieved under basic conditions, often using potassium carbonate (K₂CO₃) or sodium hydride (NaH), in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

- 2,4-Dichloropyrimidine

- 2-(Pyridin-3-yl)ethylamine derivative

- Base (e.g., K₂CO₃ or NaH)

- Solvent (DMF or DMSO)

-

- Dissolve 2,4-dichloropyrimidine in DMF.

- Add the amine nucleophile and base.

- Heat at 80–120°C under inert atmosphere for 2–12 hours.

- Monitor reaction progress via TLC or LC-MS.

- Work-up involves quenching, extraction with ethyl acetate, washing, drying, and purification via chromatography.

Data:

| Compound | Yield | Purification Method | Characterization Data |

|---|---|---|---|

| 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine | ~60–80% | Silica gel chromatography | NMR, LC-MS confirmation |

Optimization via Conformational and Quantum Chemical Analyses

Recent studies have employed high-level quantum chemical calculations (e.g., MP2/6-31++G**) to determine the most stable conformations of intermediates, especially the 2-acylaminothiazole core, which influences subsequent reactivity and binding affinity. Such conformational insights guide the selection of reaction conditions and the design of derivatives.

| Conformation | Stability | Key Interactions | Relevance |

|---|---|---|---|

| Conformation 2 | Most stable | Intramolecular hydrogen bonding, sulfur–oxygen interaction | Critical for receptor binding |

Final Assembly: Coupling and Purification

The final step involves coupling the heterocyclic amine with appropriate electrophiles or acylating agents to yield the target compound. Microwave-assisted synthesis has been employed to accelerate reactions, with conditions typically at 170°C for 30–90 minutes.

Reagents:

- The amino pyrimidine derivative

- Acylating agents or electrophiles (e.g., formaldehyde, acetic anhydride)

- Solvent: N-methylpyrrolidone (NMP), ethanol, or DMSO

- Base: DIPEA, sodium carbonate

Procedure:

- Mix reagents under microwave irradiation.

- Work-up involves concentration, extraction, and chromatography.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine-4,6-diol + POCl₃ | POCl₃ | Reflux 120°C | 70–80% | Chlorination of pyrimidine ring |

| 2 | 2,4-Dichloropyrimidine + 2-(pyridin-3-yl)ethylamine | DMF | 80–120°C, 2–12 h | 60–75% | Nucleophilic substitution at 4-position |

| 3 | Halogenation (NBS) | DCM | Room temp | Variable | Regioselective halogenation at 2-position |

| 4 | Coupling with acyl or amine derivatives | NMP, ethanol | Microwave at 170°C | 30–90% | Final assembly of compound |

Notes on Reaction Optimization and Purification

- Reaction Monitoring: Use LC-MS or TLC to track progress.

- Purification: Silica gel chromatography with appropriate solvent gradients (e.g., hexane/ethyl acetate, DCM/methanol).

- Purity Confirmation: Employ NMR spectroscopy, HRMS, and HPLC to confirm >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Positional Isomers: 6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

- Structure : The 6-chloro isomer (CAS 1248254-94-5) shares the same substituents but with chlorine at the pyrimidine’s 6-position instead of 2.

- Key Differences :

- Electronic Effects : Chlorine at C2 (target compound) withdraws electrons more strongly from the pyrimidine ring compared to C6, altering reactivity and binding interactions.

- Biological Activity : Positional isomers often exhibit divergent pharmacological profiles. For example, 2-chloro derivatives are prioritized in kinase inhibitors due to better alignment with ATP-binding pockets .

- Data : Molecular weight = 234.68; SMILES:

Clc1ncnc(c1)NCCc1cccnc1.

Substituted Phenyl Derivatives: 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

- Structure : This compound (CAS 1197956-18-5) replaces the pyridinylethyl group with a 2-(isopropylsulfonyl)phenyl moiety.

- Key Differences :

- Solubility : The sulfonyl group increases hydrophilicity compared to the lipophilic pyridinylethyl chain.

- Steric Effects : The bulky isopropylsulfonyl group may hinder binding in sterically constrained targets.

- Data : Molecular formula = C₁₃H₁₄ClN₃O₂S; Preservation at -20°C .

Propargyl-Substituted Analogue: 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

- Structure : Features a propargyl group (C≡C-CH₂) instead of the pyridinylethyl chain (CAS 477593-82-1).

- Key Differences :

- Reactivity : The alkyne group enables click chemistry modifications, useful in probe synthesis.

- Size : The smaller propargyl substituent reduces steric bulk but may limit aromatic interactions.

- Data : Molecular formula = C₇H₆ClN₃ .

Pyrazolopyrimidine Derivatives

- Example : 1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1283727-50-3).

- Key Differences: Core Structure: The pyrazolo[3,4-d]pyrimidine core introduces a fused ring system, enhancing planarity and rigidity.

- Data : Molecular weight = 399.28; Formula = C₁₉H₁₆Cl₂N₆ .

Indazole-Fused Derivatives

- Example : N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-74-2).

- Methyl Groups: Enhance metabolic stability by blocking oxidation sites.

- Data : Similarity score = 0.99 to parent compound .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Routes: The target compound and analogues are typically synthesized via nucleophilic substitution reactions, as seen in the preparation of AWG117 (), where 4-chlorothieno[3,2-d]pyrimidine reacts with amines under heated conditions .

- Pharmacological Relevance : 2-Chloro substitution is critical for kinase inhibition, as evidenced by its prevalence in clinical candidates (). The pyridinylethyl group in the target compound may improve blood-brain barrier penetration compared to sulfonyl or propargyl groups .

- Thermal Properties: Pyrimidine derivatives with aromatic substituents (e.g., pyridinylethyl) exhibit higher melting points (268–287°C) due to intermolecular stacking, as noted in .

Biological Activity

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, with the CAS number 954229-97-1, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally characterized by the presence of a chloro group and a pyridine moiety, which are known to influence its interaction with biological targets.

The molecular formula of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is with a molecular weight of approximately 221.66 g/mol. Its structure can be represented as follows:

Biological Targets and Mechanisms

Research indicates that compounds similar to 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine often target various kinases, including receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression. Specifically, studies have highlighted that pyrimidine derivatives can exhibit selective inhibition of kinases involved in tumor growth and metastasis .

Key Biological Activities:

- Antitumor Activity : Compounds within this chemical class have been shown to possess significant antitumor properties. For instance, derivatives targeting class III RTKs demonstrated promising results in both in vitro and in vivo models .

- Inhibition of Dihydrofolate Reductase (DHFR) : Some pyrimidine derivatives are known inhibitors of DHFR, an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to reduced tumor growth.

- Kinase Inhibition : The compound may exhibit selective inhibition against specific kinases, potentially leading to therapeutic applications in oncology .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:

- In Vitro Studies : In a study involving pyrimidine derivatives, compounds were tested for their ability to inhibit tumor cell proliferation. Results indicated that certain structural modifications significantly enhanced their inhibitory effects on cancer cell lines .

- In Vivo Models : Animal studies have demonstrated that compounds similar to 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can effectively reduce tumor size in murine models when administered at therapeutic doses .

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of kinases, suggesting a competitive inhibition mechanism that could be exploited for drug development .

Data Tables

The following table summarizes key findings from recent research on related compounds:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine with 2-(pyridin-3-yl)ethylamine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) and a polar aprotic solvent (e.g., 1,4-dioxane or DMF) under inert atmosphere at 80–100°C for 3–6 hours . Purification via flash column chromatography (silica gel) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbon backbone .

- HRMS : Confirms molecular weight (e.g., m/z [M+H]+ calculated for C11H12ClN4: 247.07) .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. How does the chloro-pyrimidine moiety influence reactivity in downstream modifications?

- Methodology : The 2-chloro group on pyrimidine is highly electrophilic, enabling Suzuki couplings, nucleophilic substitutions, or cross-coupling reactions. For instance, replacing chlorine with aryl/heteroaryl groups via palladium catalysis (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) can generate derivatives for biological screening .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrimidine derivatives?

- Methodology :

- Comparative SAR : Compare analogues (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine) to identify critical substituents. For example, replacing the pyridine-3-yl group with a tetrazole ring (as in ) alters bioactivity .

- Meta-Analysis : Cross-reference biological data (e.g., IC50 values in kinase assays) from multiple studies to identify outliers and validate trends .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Validate predictions with in vitro kinase inhibition assays .

- MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding mode persistence .

Q. What experimental designs mitigate variability in biological assays (e.g., enzyme inhibition)?

- Methodology :

- Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate accurate IC50 values.

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

- Blind Screening : Mask compound identities during high-throughput screening to reduce bias .

Q. How do electronic effects of the pyridine-3-yl group impact electrochemical behavior?

- Methodology :

- Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to assess electron-donating/withdrawing effects. The pyridine ring typically shows quasi-reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) .

- DFT Calculations : Correlate HOMO/LUMO energies with experimental redox data to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.